molecular formula C18H20N2O B7460285 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole

1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole

Cat. No. B7460285
M. Wt: 280.4 g/mol
InChI Key: WMMKAOLGKHSJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole, also known as DMPPB, is a chemical compound that has been studied for its potential use in various scientific research applications. DMPPB belongs to the class of benzimidazole derivatives, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been studied for its potential use in several scientific research applications, including as a ligand for imaging studies and as a modulator of ion channels. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been found to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling and cell survival. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channel Nav1.7, which is involved in pain sensation.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole is not fully understood, but it is believed to involve the modulation of ion channels and the sigma-1 receptor. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been shown to enhance the activity of Nav1.7, leading to increased pain sensitivity. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has also been found to inhibit the activity of the voltage-gated potassium channel Kv1.2, which is involved in regulating neuronal excitability.
Biochemical and Physiological Effects
1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been found to have several biochemical and physiological effects, including the modulation of ion channels and the sigma-1 receptor. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been shown to increase the activity of Nav1.7, leading to increased pain sensitivity. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has also been found to inhibit the activity of Kv1.2, which is involved in regulating neuronal excitability. In addition, 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been shown to modulate calcium signaling and cell survival through its interaction with the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has several advantages for use in lab experiments, including its high purity and stability. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has also been found to be effective in modulating ion channels and the sigma-1 receptor, making it a useful tool for studying these proteins. However, one limitation of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole. One area of interest is the development of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole derivatives with improved potency and selectivity for ion channels and the sigma-1 receptor. Another area of interest is the use of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole as a tool for studying the role of ion channels and the sigma-1 receptor in various physiological processes, including pain sensation and neuronal excitability. Finally, the potential therapeutic applications of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole in the treatment of pain and other disorders should be further explored.

Synthesis Methods

The synthesis of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole involves the reaction of 3-(3,4-dimethylphenoxy)propylamine with 1,2-phenylenediamine in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole in its pure form. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole.

properties

IUPAC Name

1-[3-(3,4-dimethylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-8-9-16(12-15(14)2)21-11-5-10-20-13-19-17-6-3-4-7-18(17)20/h3-4,6-9,12-13H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKAOLGKHSJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole

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